Increased Molecular Weight and Lipophilicity Compared to Core Benzylpiperazine Scaffolds
The addition of a second benzyl substituent significantly increases both molecular weight and lipophilicity relative to the core benzylpiperazine scaffold, which are key determinants of pharmacokinetic behavior and membrane permeability . This differentiates it from simpler, more polar analogs.
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Molecular Weight: 280.4 g/mol; cLogP: 4.67 (predicted value for close analog 1-benzyl-4-(4-methylbenzyl)piperazine, used as a surrogate due to structural similarity) |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP): Molecular Weight: 176.26 g/mol; cLogP: ~2.0 |
| Quantified Difference | Target compound exhibits approximately a 104 g/mol increase in molecular weight and a >2.5 log unit increase in lipophilicity compared to the core BZP scaffold. |
| Conditions | ChemSpider and Hit2Lead database entries; cLogP values are computationally predicted. |
Why This Matters
This substantial increase in lipophilicity predicts enhanced passive diffusion across the blood-brain barrier, a critical consideration for procurement in CNS research programs.
